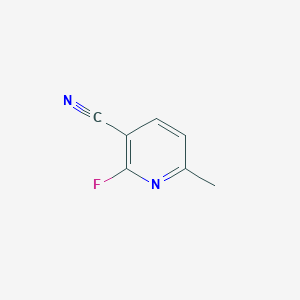
(2,2-difluoro-1-phenylcyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-difluoro-1-phenylcyclopropyl)methanol is an organic compound characterized by a cyclopropyl ring substituted with a phenyl group and two fluorine atoms, along with a hydroxyl group attached to the methylene carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-difluoro-1-phenylcyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, followed by fluorination and subsequent hydroxylation. One common method includes the reaction of phenylcyclopropane with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting intermediate is then subjected to hydroxylation using reagents such as sodium borohydride (NaBH4) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2,2-difluoro-1-phenylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of (2,2-difluoro-1-phenylcyclopropyl)ketone.
Reduction: Formation of (2,2-difluoro-1-phenylcyclopropyl)methane.
Substitution: Formation of (2,2-difluoro-1-phenylcyclopropyl)iodide.
科学的研究の応用
(2,2-difluoro-1-phenylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2,2-difluoro-1-phenylcyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The hydroxyl group may also play a role in hydrogen bonding interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
(2,2-difluoro-1-phenylcyclopropyl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(2,2-difluoro-1-phenylcyclopropyl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.
(2,2-difluoro-1-phenylcyclopropyl)iodide: Similar structure but with an iodine atom instead of a hydroxyl group.
Uniqueness
(2,2-difluoro-1-phenylcyclopropyl)methanol is unique due to the presence of both fluorine atoms and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
156020-86-9 |
|---|---|
分子式 |
C10H10F2O |
分子量 |
184.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



